molecular formula C22H19ClN2O2S2 B2570256 2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide CAS No. 1022134-11-7

2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2570256
CAS No.: 1022134-11-7
M. Wt: 442.98
InChI Key: FQDCNCJOURUKNF-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Chlorophenyl Group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with the benzothiazole intermediate.

    Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate with a propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used to study the interactions of benzothiazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Medicinally, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be explored for anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.

    4-chlorophenylthiourea: Contains the chlorophenyl group and sulfur, similar to the target compound.

    N-phenylpropanamide: Shares the propanamide moiety.

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is unique due to the combination of its structural features. The presence of the benzothiazole ring, chlorophenyl group, and propanamide moiety in a single molecule provides a unique scaffold for exploring diverse chemical reactions and biological activities.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S2/c1-13(28-17-9-7-16(23)8-10-17)21(27)25-22-24-18-11-15(12-19(26)20(18)29-22)14-5-3-2-4-6-14/h2-10,13,15H,11-12H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDCNCJOURUKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C(=O)CC(C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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